molecular formula C11H12O2 B086382 Cinnamyl acetate CAS No. 103-54-8

Cinnamyl acetate

Cat. No. B086382
Key on ui cas rn: 103-54-8
M. Wt: 176.21 g/mol
InChI Key: WJSDHUCWMSHDCR-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05385996

Procedure details

α-Benzyloxy[4-(acetoxymethyl)styrene] and α-Benzyloxy[3-(acetoxymethyl)styrene] (Formula II, R1 =CH3COOCH2C6H4 -, R2 =benzyl). (Acetoxymethyl)styrene was prepared from (chloromethyl)styrene by the method described in Polymer, 1973, 14, 330. It was converted (Method C) to the required alkoxystyrene: 1H NMR (CCl4) δ 2.02 (3H, s), 4.23 (1H, d, J 2 Hz), 4.67 (1H, d, J 2 Hz), 4.87 (2H, s), 5.00 (2H, s), 7.0-7.7 (9H, m); MS (CH4) 283 (MH+, 1%), 91 (100%); IR 1740 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-Benzyloxy[4-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-Benzyloxy[3-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(O[C:9]([C:11]1[CH:16]=[CH:15][C:14](COC(=O)C)=[CH:13][CH:12]=1)=[CH2:10])C1C=CC=CC=1.C(OC(C1C=CC=C([CH2:38][O:39][C:40](=[O:42])[CH3:41])C=1)=C)C1C=CC=CC=1.ClCC=CC1C=CC=CC=1.C>>[C:40]([O:39][CH2:38][CH:10]=[CH:9][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)(=[O:42])[CH3:41]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=CC1=CC=CC=C1
Step Two
Name
α-Benzyloxy[4-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC=C(C=C1)COC(C)=O
Step Three
Name
α-Benzyloxy[3-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)COC(C)=O
Step Four
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)COC(C)=O
Step Five
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Seven
Name
91
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05385996

Procedure details

α-Benzyloxy[4-(acetoxymethyl)styrene] and α-Benzyloxy[3-(acetoxymethyl)styrene] (Formula II, R1 =CH3COOCH2C6H4 -, R2 =benzyl). (Acetoxymethyl)styrene was prepared from (chloromethyl)styrene by the method described in Polymer, 1973, 14, 330. It was converted (Method C) to the required alkoxystyrene: 1H NMR (CCl4) δ 2.02 (3H, s), 4.23 (1H, d, J 2 Hz), 4.67 (1H, d, J 2 Hz), 4.87 (2H, s), 5.00 (2H, s), 7.0-7.7 (9H, m); MS (CH4) 283 (MH+, 1%), 91 (100%); IR 1740 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-Benzyloxy[4-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-Benzyloxy[3-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(O[C:9]([C:11]1[CH:16]=[CH:15][C:14](COC(=O)C)=[CH:13][CH:12]=1)=[CH2:10])C1C=CC=CC=1.C(OC(C1C=CC=C([CH2:38][O:39][C:40](=[O:42])[CH3:41])C=1)=C)C1C=CC=CC=1.ClCC=CC1C=CC=CC=1.C>>[C:40]([O:39][CH2:38][CH:10]=[CH:9][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)(=[O:42])[CH3:41]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=CC1=CC=CC=C1
Step Two
Name
α-Benzyloxy[4-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC=C(C=C1)COC(C)=O
Step Three
Name
α-Benzyloxy[3-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)COC(C)=O
Step Four
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)COC(C)=O
Step Five
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Seven
Name
91
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.